molecular formula C15H10ClF3N2O2 B12476527 1-(3-Chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one

1-(3-Chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one

Cat. No.: B12476527
M. Wt: 342.70 g/mol
InChI Key: FFCIEFJKWQMNCN-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one is a complex organic compound that belongs to the class of pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one typically involves the reaction of 3-chloro-4-methylphenylhydrazine with 4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The use of automated reactors and advanced analytical techniques ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-methyl-4-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one
  • 1-(3-Chloro-4-methylphenyl)-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one

Uniqueness

1-(3-Chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H10ClF3N2O2

Molecular Weight

342.70 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C15H10ClF3N2O2/c1-7-3-4-9(6-10(7)16)21-14-12(8(2)5-11(22)23-14)13(20-21)15(17,18)19/h3-6H,1-2H3

InChI Key

FFCIEFJKWQMNCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=CC(=O)O3)C)C(=N2)C(F)(F)F)Cl

Origin of Product

United States

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